Sulotroban is classified as an arylsulfonamide derivative. Its chemical structure features a phenoxyacetic acid moiety linked to a benzenesulfonamide group, which is crucial for its biological activity. The compound has been synthesized and evaluated in various studies, highlighting its pharmacological properties and potential clinical applications.
The synthesis of sulotroban involves several key steps:
This method yields sulotroban with high purity suitable for biological testing .
Sulotroban's molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 358.41 g/mol. Its structure can be described as follows:
The three-dimensional conformation of sulotroban allows it to effectively interact with thromboxane A2 receptors, influencing its pharmacological efficacy.
Sulotroban undergoes several chemical reactions that are pivotal in understanding its mechanism of action:
These reactions are crucial for evaluating the compound's therapeutic potential and safety profile .
Sulotroban's mechanism of action centers on its ability to block thromboxane A2 receptors, which leads to several physiological effects:
Research indicates that sulotroban effectively reduces blood pressure in hypertensive models and mitigates the risk of cardiovascular events associated with excessive thromboxane A2 activity .
These properties are essential for formulating sulotroban into pharmaceutical preparations .
Sulotroban has been investigated for various scientific applications:
Sulotroban (development codes: BM 13.177, SK&F 95587) emerged in the early 1980s as one of the first selective thromboxane A2 (TXA2) receptor antagonists developed for clinical investigation. Patented by Boehringer Mannheim GmbH, it was designed as a platelet aggregation inhibitor targeting thrombotic and atherosclerotic pathways [7] [9]. Its development followed the seminal discovery of thromboxane A2 by Hamberg, Svensson, and Samuelsson in 1975, who identified it as a potent vasoconstrictor and platelet activator derived from arachidonic acid metabolism [9]. Sulotroban represented a novel therapeutic approach distinct from cyclooxygenase inhibitors (e.g., aspirin) or thromboxane synthase inhibitors, as it specifically blocked the TXA2 receptor (TP) on platelets and vascular smooth muscle cells [5] [7]. Preclinical studies in the 1980s demonstrated its ability to inhibit platelet aggregation induced by arachidonic acid, collagen, and the stable TXA2 mimetic U-46619, positioning it as a candidate for cardiovascular diseases driven by TXA2 dysregulation [7] [10].
Sulotroban belongs to the chemical class of phenoxyalkylcarboxylic acid derivatives. Its systematic IUPAC name is 2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid, reflecting three key structural components:
Table 1: Chemical Identity of Sulotroban
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₆H₁₇NO₅S |
Molecular Weight | 335.37 g/mol |
CAS Registry Number | 72131-33-0 |
Synonyms | BM 13.177; SK&F 95587; BM-13177 |
Canonical SMILES | O=C(COC1=CC=C(CCNS(=O)(=O)C2=CC=CC=C2)C=C1)O |
Therapeutic Classification | Thromboxane A₂ (TXA₂) Receptor Antagonist |
Sulotroban is an achiral molecule with no defined stereocenters, simplifying its synthesis and quality control [3] [7]. The sulfonamide group is critical for antagonism, competitively binding the TP receptor’s ligand pocket, while the phenoxyacetic acid tail enhances water solubility for intravenous formulation [5].
Sulotroban functions as a competitive, selective antagonist of the thromboxane A2 receptor (TP). The TP receptor is a G-protein coupled receptor (GPCR) expressed on platelets, vascular smooth muscle, and endothelial cells. Upon activation by TXA2 or endoperoxides (e.g., PGH2), it triggers:
Sulotroban binds the TP receptor with high specificity, displacing endogenous TXA2 and synthetic agonists like U-46619. This binding inhibits:
Table 2: Key Pharmacodynamic Effects of Sulotroban
Effect | Experimental Model | Outcome |
---|---|---|
Platelet Inhibition | Human ex vivo aggregation | IC₅₀ ~5–10 μM for U-46619-induced aggregation |
Vasomotor Action | Canine coronary artery | Reversal of U-46619-induced vasoconstriction (>80% at 1 mg/kg) |
Synergy with Thrombolytics | Canine arterial occlusion model | 90% reperfusion with sulotroban + streptokinase vs. 10% with streptokinase alone [8] |
Anti-thrombotic Efficacy | Rat models of venous thrombosis | Significant reduction in thrombus weight (40–60%) at 10 mg/kg |
Crucially, sulotroban’s effects are reversible and dose-dependent. At higher concentrations (>20 μM), it exhibits non-competitive inhibition, likely due to allosteric modulation of the TP receptor [5]. Unlike thromboxane synthase inhibitors, sulotroban blocks both TXA2 and endoperoxide (PGH2) effects, providing broader pathway inhibition [9]. Its pharmacokinetic profile shows linear absorption but significant renal clearance dependence, necessitating dose adjustment in kidney disease [10]:
Table 3: Pharmacokinetic Adjustments in Renal Impairment
Creatinine Clearance (mL/min) | AUC Change vs. Normal | Recommended Dose Adjustment |
---|---|---|
>50 | Minimal increase | None required |
20–50 | 3–5 fold increase | 60–80% reduction |
≤20 | >20 fold increase | >80% reduction |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: